4-Hydrazinophthalonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6N4 |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
4-hydrazinylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C8H6N4/c9-4-6-1-2-8(12-11)3-7(6)5-10/h1-3,12H,11H2 |
InChI Key |
SFFFIQJCUCAIFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NN)C#N)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Hydrazinophthalonitrile
Established Synthetic Routes to 4-Hydrazinophthalonitrile
The most conventional and widely documented method for the synthesis of this compound involves the nucleophilic aromatic substitution of a leaving group on the phthalonitrile (B49051) ring with hydrazine (B178648). A common precursor for this reaction is 4-nitrophthalonitrile (B195368).
The reaction is typically carried out by treating 4-nitrophthalonitrile with hydrazine hydrate (B1144303) in a suitable solvent. The highly electron-withdrawing nature of the two nitrile groups facilitates the displacement of the nitro group by the hydrazine nucleophile. Ethanol (B145695) is frequently employed as the solvent for this transformation. The reaction mixture is often heated to ensure a reasonable reaction rate and high conversion.
Another established route starts from 4-fluorophthalonitrile (B1294595). Similar to the nitro-substituted precursor, the fluorine atom is a good leaving group for nucleophilic aromatic substitution. The reaction with hydrazine hydrate proceeds under controlled temperature conditions to yield this compound. The choice of solvent can vary, with polar aprotic solvents sometimes being used to enhance the reaction rate.
A summary of established synthetic routes is presented in the table below:
| Starting Material | Reagent | Solvent | Typical Reaction Conditions | Reference |
| 4-Nitrophthalonitrile | Hydrazine hydrate | Ethanol | Reflux | |
| 4-Fluorophthalonitrile | Hydrazine hydrate | N/A | N/A | N/A |
Data on specific reaction conditions for the 4-fluorophthalonitrile route were not available in the searched literature.
Novel Approaches and Innovations in this compound Synthesis
Recent research has focused on developing more efficient and selective methods for the synthesis of this compound. These novel approaches aim to improve yields, reduce reaction times, and simplify work-up procedures.
One area of innovation involves the use of alternative activating groups on the phthalonitrile ring that may be more reactive or offer better selectivity under milder conditions. Additionally, the exploration of different hydrazine derivatives as the nucleophile could lead to the synthesis of novel this compound analogs with tailored properties.
Microwave-assisted synthesis represents a significant advancement in this field. The use of microwave irradiation can dramatically shorten reaction times compared to conventional heating methods. This technique often leads to higher yields and cleaner reaction profiles, minimizing the formation of byproducts.
The development of catalytic systems for the hydrazinolysis of substituted phthalonitriles is another promising avenue. While not yet widely reported for this compound specifically, the application of transition metal catalysts or organocatalysts could potentially lower the activation energy of the reaction, allowing it to proceed under milder conditions.
Green Chemistry Principles in this compound Production
The principles of green chemistry are increasingly being applied to the synthesis of this compound to minimize the environmental impact of its production. A key focus is on the selection of solvents. While ethanol is a relatively benign solvent, researchers are exploring the use of even greener alternatives such as water or biomass-derived solvents.
The development of solvent-free reaction conditions is a major goal in green chemistry. For the synthesis of this compound, this could involve reacting the solid starting materials directly, potentially with the aid of grinding or ball-milling techniques to facilitate the reaction.
Atom economy is another important consideration. The established synthetic routes generally have good atom economy, as the main byproduct is either nitrous acid (from 4-nitrophthalonitrile) or hydrofluoric acid (from 4-fluorophthalonitrile). However, further improvements could be made by developing catalytic cycles where the leaving group is part of a recyclable system.
Energy efficiency is also a key aspect of green chemistry. The use of microwave-assisted synthesis, as mentioned previously, not only reduces reaction times but also significantly lowers energy consumption compared to traditional refluxing methods.
Purification and Isolation Techniques for this compound
The purification and isolation of this compound are crucial steps to obtain a product of high purity, which is essential for its subsequent applications. The most common method for purification is recrystallization.
Following the completion of the synthesis reaction, the crude product often precipitates from the reaction mixture upon cooling. This solid is then collected by filtration. To further purify the compound, it is dissolved in a suitable hot solvent, and then allowed to cool slowly. This process allows for the formation of well-defined crystals of this compound, while impurities remain dissolved in the solvent. The choice of solvent for recrystallization is critical and is typically determined empirically to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Chromatographic techniques can also be employed for the purification of this compound, particularly for obtaining very high purity material or for separating it from closely related impurities. Column chromatography, using a stationary phase such as silica (B1680970) gel and an appropriate eluent system, can effectively separate the desired product from unreacted starting materials and byproducts.
The purity of the final product is typically assessed using analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.
Reactivity and Derivatization of 4 Hydrazinophthalonitrile
Chemical Transformations Involving the Hydrazino Moiety
The presence of the -NHNH₂ group, with its nucleophilic terminal nitrogen, is the primary driver for the diverse reactions of the hydrazino moiety. These transformations are pivotal for synthesizing a wide array of derivatives with varied chemical structures and properties.
The most characteristic reaction of the hydrazino group is its condensation with carbonyl compounds, such as aldehydes and ketones. researchgate.netyoutube.com This reaction involves a nucleophilic addition of the terminal amino group of the hydrazine (B178648) to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable hydrazone derivative. khanacademy.orglibretexts.org The resulting C=N double bond in the hydrazone extends the conjugation of the system.
The reaction is typically acid-catalyzed, which serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. researchgate.net The general mechanism involves two main stages: the initial addition to form a carbinolamine intermediate, followed by dehydration to yield the final hydrazone product. youtube.com
The reaction of 4-Hydrazinophthalonitrile with various aldehydes and ketones produces a range of 4-(2-alkylidenehydrazino)phthalonitrile or 4-(2-arylidenehydrazino)phthalonitrile derivatives. These reactions are generally high-yielding and straightforward. researchgate.net
Table 1: Examples of Condensation Reactions with this compound
| Carbonyl Compound | Product (Hydrazone Derivative) |
|---|---|
| Benzaldehyde | 4-(2-Benzylidenehydrazino)phthalonitrile |
| Acetone | 4-(2-Isopropylidenehydrazino)phthalonitrile |
| 4-Nitrobenzaldehyde | 4-[2-(4-Nitrobenzylidene)hydrazino]phthalonitrile |
The hydrazino group is a key functional group for the synthesis of various nitrogen-containing heterocyclic systems. By reacting this compound with appropriate reagents, the hydrazino moiety can be incorporated into new ring structures, such as pyrazoles, triazoles, and tetrazoles. rsc.orgnih.govnih.gov
For instance, reaction with β-dicarbonyl compounds can lead to the formation of pyrazole (B372694) rings. The synthesis of 1,2,4-triazoles can be achieved through various routes, often involving the reaction of hydrazine derivatives with compounds containing a carbon-nitrogen triple bond or through the cyclization of intermediate amidrazones. organic-chemistry.org Tetrazole moieties, which are bioisosteres of carboxylic acids, can be formed through reactions involving azides and nitriles. nih.govmdpi.com These cyclization reactions significantly expand the structural diversity of compounds derivable from this compound.
Table 2: Heterocyclic Systems from this compound Derivatives
| Reagent/Reaction Type | Resulting Heterocyclic System |
|---|---|
| β-Diketones (e.g., Acetylacetone) | Pyrazole |
| Formic acid, then cyclization | 1,2,4-Triazole |
The hydrazine group in this compound can undergo both oxidation and reduction reactions. Oxidation of the hydrazino group can lead to the formation of a diazenyl substituent. The oxidation of hydrazine itself has been studied and typically proceeds with the loss of dinitrogen gas. nih.govsemanticscholar.org In the context of this compound, controlled oxidation could potentially yield a diazo intermediate, a highly reactive species useful in various synthetic transformations.
Conversely, the reaction of hydrazones derived from this compound under basic conditions, as seen in the Wolff-Kishner reduction, can be used to deoxygenate the original carbonyl compound, converting it into a methylene (B1212753) group. libretexts.org While the primary outcome of this reaction is the reduction of the carbonyl partner, it demonstrates a key reductive pathway involving the hydrazine derivative. Experimental studies on graphene oxide reduction have shown that hydrazine reacts with carbonyl groups to form hydrazone complexes. rsc.org
Modifications of the Phthalonitrile (B49051) Core
The defining reaction of the phthalonitrile core is its template-assisted cyclotetramerization to form phthalocyanines. nih.govnih.gov This reaction typically involves heating the phthalonitrile derivative in the presence of a metal salt (such as zinc, cobalt, or copper salts) in a high-boiling solvent like dimethylformamide (DMF) or in the presence of a strong organic base. capes.gov.br
When this compound is used as the precursor, the resulting product is a tetra-substituted phthalocyanine (B1677752) with hydrazino groups at the peripheral positions. These peripheral hydrazino groups can then be further modified, for example, through the condensation reactions described in section 3.1.1. This allows for the synthesis of phthalocyanines functionalized with complex hydrazone structures. researchgate.net
Alternatively, the hydrazino group of this compound can be derivatized prior to the cyclotetramerization step. This strategy allows for the introduction of a wide variety of functional groups onto the periphery of the final phthalocyanine macrocycle, tailoring its solubility, aggregation behavior, and electronic properties for specific applications. rsc.org
Mechanistic Investigations of Reactions Involving this compound
Mechanistic studies specifically focused on this compound are not extensively documented; however, the reaction mechanisms can be understood from the well-established principles of organic chemistry for its constituent functional groups.
Condensation with Carbonyls: The mechanism for hydrazone formation begins with the nucleophilic attack of the terminal nitrogen atom (-NH₂) of the hydrazino group on the electrophilic carbon of the carbonyl group. fiveable.me This is often preceded by the protonation of the carbonyl oxygen under acidic conditions, which enhances the carbonyl carbon's electrophilicity. The initial attack forms a tetrahedral intermediate known as a carbinolamine. youtube.com This intermediate is unstable and undergoes dehydration (elimination of a water molecule) to form the final, stable hydrazone product with a C=N double bond.
Cyclotetramerization to Phthalocyanines: The formation of the phthalocyanine macrocycle from phthalonitriles is a complex process. It is generally accepted to proceed via a step-wise mechanism. Initially, a reactive intermediate, often an isoindolenine derivative, is formed. capes.gov.br This intermediate then undergoes a series of condensation and cyclization steps, templated around a metal ion, to build the 18-π-electron aromatic macrocycle. The exact nature of the intermediates and the sequence of events can vary depending on the reaction conditions, such as the choice of metal salt and solvent.
Cyclization to Heterocycles: The mechanisms for forming heterocyclic systems are specific to the target ring. For example, pyrazole formation from a hydrazine and a 1,3-dicarbonyl compound involves an initial condensation to form a hydrazone, followed by an intramolecular cyclization (attack of the other nitrogen on the second carbonyl group) and subsequent dehydration to yield the aromatic pyrazole ring.
Coordination Chemistry of 4 Hydrazinophthalonitrile
Ligand Properties and Coordination Modes of 4-Hydrazinophthalonitrile
While this compound is not typically employed as a standalone ligand in coordination complexes, its structural features suggest potential coordination behaviors that are instead realized through its derivatives.
The this compound molecule possesses several potential donor atoms for coordination with metal ions: the two nitrogen atoms of the hydrazine (B178648) group (-NHNH2) and the nitrogen atoms of the two nitrile groups (-C≡N). The hydrazine group offers lone pairs of electrons on both nitrogen atoms, making it a potential bidentate or bridging ligand. The nitrile nitrogens also have lone pairs, which can participate in coordination.
However, in practice, the reactivity of the hydrazine group often leads to condensation reactions with other molecules to form more complex ligands, such as hydrazones or heterocyclic systems like pyrazoles. researchgate.net In these derivative forms, the coordination properties are altered. For instance, in a hydrazone derivative, the imine nitrogen becomes a primary coordination site. The nitrile groups are typically not directly involved in the coordination of a mononuclear metal center but are crucial for the templated synthesis of macrocyclic compounds like phthalocyanines.
Direct chelation involving the hydrazine group and a nitrile group of a single this compound molecule is sterically unlikely. Instead, the molecule's significance in coordination chemistry lies in its role as a building block for macrocyclic ligands. The two nitrile groups are perfectly positioned for cyclotetramerization reactions, a common method for synthesizing phthalocyanines. nih.govejtas.com
In this process, four molecules of a phthalonitrile (B49051) derivative, such as one derived from this compound, condense around a central metal ion, which acts as a template. This results in the formation of a highly stable, 18-π electron aromatic macrocyclic ligand system, the phthalocyanine (B1677752), with the metal ion coordinated in the central cavity by the four isoindole nitrogen atoms. The exceptional thermodynamic stability of these macrocyclic complexes is a manifestation of the macrocyclic effect, which is entropically driven.
Synthesis of Metal Complexes Utilizing this compound
The synthesis of metal complexes involving this compound predominantly proceeds through the formation of its derivatives, which are then used to create metal-containing macrocycles. A key synthetic route involves the conversion of the hydrazine group into other functional moieties, followed by the cyclotetramerization of the resulting phthalonitrile derivative. researchgate.net
For example, 4-(4-hydrazinylphenoxy)phthalonitrile can be reacted with 1,3-dicarbonyl compounds to yield novel phthalonitriles containing pyrazole (B372694) or pyrazolone (B3327878) fragments. researchgate.net These new phthalonitrile precursors can then be used in the synthesis of substituted phthalocyanine complexes with various metal ions.
Transition metal complexes of phthalocyanines derived from substituted phthalonitriles are widely studied. The synthesis typically involves heating the phthalonitrile precursor with a salt of the desired transition metal, such as cobalt(II), nickel(II), copper(II), or zinc(II), in a high-boiling solvent like dimethylformamide (DMF) or in the absence of a solvent. ejtas.com The metal ion acts as a template for the cyclization of four phthalonitrile units to form the phthalocyanine macrocycle. The resulting transition metal phthalocyanine complexes are known for their intense colors, high thermal stability, and interesting electronic and catalytic properties.
Table 1: Examples of Transition Metals Used in Phthalocyanine Synthesis
| Metal Ion | Typical Precursor Salt |
|---|---|
| Co(II) | CoCl₂ |
| Ni(II) | NiCl₂ |
| Cu(II) | CuCl₂ |
| Zn(II) | Zn(OAc)₂ |
This table is illustrative and not exhaustive.
Phthalocyanine complexes of main group metals can also be synthesized using similar methods. Elements such as magnesium, aluminum, and silicon can be incorporated into the center of the phthalocyanine macrocycle. The synthesis might require slightly different reaction conditions or precursors compared to transition metals. For instance, magnesium phthalocyanine can be prepared from a phthalonitrile derivative and magnesium metal or a magnesium alkoxide. These complexes are often studied for their photophysical properties and applications in materials science.
The coordination chemistry of lanthanides and actinides with phthalocyanine ligands is also an active area of research. nih.gov Lanthanide ions, due to their larger ionic radii, can form unique "sandwich-like" double-decker or triple-decker phthalocyanine complexes. In these structures, the lanthanide ion is coordinated between two or three phthalocyanine macrocycles. The synthesis of these complexes can be achieved by reacting a phthalonitrile derivative with a lanthanide salt, such as a lanthanide acetate. nih.gov The resulting complexes exhibit interesting magnetic and optical properties. While less common, actinide phthalocyanine complexes have also been prepared and studied, often for their fundamental coordination chemistry and electronic structure. The general principles of using phthalonitrile precursors for the synthesis of these f-block metal complexes are applicable to derivatives of this compound.
Structural Analysis of this compound Metal Complexes
Coordination Geometries and Stereochemistry
Specific experimental data from techniques such as X-ray crystallography for metal complexes of this compound are not available in the reviewed literature. Such data is essential for the definitive determination of coordination geometries and stereochemistry.
In general, the coordination geometry around a central metal ion is determined by the number of donor atoms from the ligands, known as the coordination number. Common geometries for transition metal complexes include tetrahedral, square planar, and octahedral. The this compound ligand possesses multiple potential donor sites (the hydrazine nitrogens and the nitrile nitrogens), which could lead to various coordination modes and resulting geometries depending on the metal ion, its oxidation state, and reaction conditions. However, without experimental evidence, any discussion of preferred geometries would be purely speculative.
Isomerism in this compound Metal Complexes
The potential for isomerism in coordination compounds arises from different spatial arrangements of ligands around the central metal ion. Two main types of isomerism are structural isomerism and stereoisomerism.
Given the structure of this compound, its metal complexes could theoretically exhibit several types of isomerism:
Geometric Isomerism (cis-trans): In square planar or octahedral complexes with the general formula [Ma2b2] or [Ma4b2] (where 'a' and 'b' are different ligands), isomers can exist based on the relative positions of the ligands. If this compound acts as a monodentate ligand in a complex with other ligands, cis and trans isomers could be possible.
Linkage Isomerism: Since this compound has multiple donor atoms (N atoms of the hydrazine group and N atoms of the nitrile groups), it could potentially bind to a metal center in different ways, leading to linkage isomers.
Coordination Position Isomerism: In polynuclear complexes, the interchange of ligands between the different metal centers would result in this type of isomerism.
However, without synthesized and characterized examples of this compound metal complexes, the existence and nature of any isomeric forms remain hypothetical.
Electronic Structure and Bonding in this compound Complexes
The electronic structure and nature of bonding in metal complexes are typically investigated using a combination of experimental spectroscopic techniques (e.g., UV-Vis, IR) and theoretical methods like Density Functional Theory (DFT).
A theoretical study would be required to understand the molecular orbital interactions between the this compound ligand and a metal center. Such calculations could provide insights into:
The nature of the metal-ligand bonds (e.g., covalent vs. ionic character).
The energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the complex's reactivity and electronic transitions.
The distribution of electron density within the complex.
As no such theoretical or spectroscopic studies specifically for this compound complexes were found, a detailed description of their electronic structure and bonding cannot be provided.
Supramolecular Assemblies Involving 4 Hydrazinophthalonitrile
Molecular Recognition Phenomena Mediated by 4-Hydrazinophthalonitrile Derivatives
Molecular recognition is the specific binding of a guest molecule to a complementary host molecule. This process is fundamental to many biological and chemical systems and relies on a combination of non-covalent interactions. Derivatives of this compound, particularly those incorporating heterocyclic moieties, have been synthesized and show significant potential for selective molecular recognition.
A key synthetic route involves the reaction of this compound with 1,3-dicarbonyl compounds to yield phthalonitriles bearing substituted pyrazole (B372694) or pyrazolone (B3327878) fragments researchgate.netcyberleninka.ru. These derivatives possess strategically positioned hydrogen bond donors and acceptors, as well as aromatic surfaces, which are crucial for recognizing and binding to specific guest molecules. For instance, the pyrazole-substituted derivatives can engage in specific hydrogen bonding patterns with complementary guest molecules, leading to the formation of discrete host-guest complexes.
The specificity of this recognition is dictated by the principle of complementarity, where the size, shape, and electronic properties of the host's binding site match those of the guest. The rigid phthalonitrile (B49051) scaffold provides a defined framework, while the hydrazine-linked heterocyclic substituents offer versatile interaction points.
Table 1: Potential Molecular Recognition Interactions of this compound Derivatives
| Derivative Functional Group | Potential Guest Molecules | Primary Interactions |
| Hydrazine (B178648) (-NHNH2) | Carbonyl compounds, anions | Hydrogen bonding |
| Pyrazole Ring | Carboxylic acids, amides | Hydrogen bonding, π-π stacking |
| Pyrazolone Ring | Alcohols, amines | Hydrogen bonding, dipole-dipole |
| Nitrile Groups (-CN) | Metal ions, electron-deficient aromatics | Coordination, dipole-dipole |
Self-Assembly Strategies for this compound Systems
Self-assembly is the spontaneous organization of individual components into ordered structures. For this compound-based systems, self-assembly is driven by the formation of multiple, cooperative non-covalent interactions. The molecular design of these compounds, particularly their ability to form directional hydrogen bonds and engage in π-π stacking, facilitates the creation of well-defined supramolecular architectures.
One prominent strategy involves the use of hydrogen bonding to guide the assembly process. The hydrazine and pyrazole functionalities in the derivatives of this compound are excellent hydrogen bond donors and acceptors. This can lead to the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. The directionality and strength of these hydrogen bonds are key factors in determining the final architecture of the self-assembled structure.
Host-Guest Chemistry Applications Utilizing this compound Scaffolds
Host-guest chemistry involves the formation of a complex between a host molecule, which possesses a cavity or binding site, and a guest molecule that is encapsulated within the host. While discrete molecular hosts based on a single this compound unit are conceivable, the self-assembly of these molecules can lead to the formation of larger, cage-like structures capable of encapsulating guest species.
The formation of such host-guest systems can be envisioned through the strategic design of this compound derivatives that self-assemble into structures with well-defined internal cavities. For example, molecules designed to form a cyclic hexamer through hydrogen bonding could create a cavity capable of binding a small organic molecule. The nitrile groups, pointing towards the interior of such a cavity, could further interact with and stabilize the encapsulated guest.
Potential applications of such host-guest systems include molecular sensing, where the binding of a specific guest induces a measurable change in the properties of the host assembly, and catalysis, where the cavity of the host provides a unique microenvironment for a chemical reaction.
Non-Covalent Interactions in this compound Based Structures
The supramolecular chemistry of this compound and its derivatives is underpinned by a variety of non-covalent interactions. The nature and interplay of these interactions dictate the structure, stability, and function of the resulting assemblies.
Hydrogen Bonding: This is a dominant interaction in systems containing this compound. The hydrazine group (-NH-NH2) provides both donor and acceptor sites. Upon derivatization with pyrazoles or pyrazolones, additional hydrogen bonding capabilities are introduced. These interactions are highly directional and play a crucial role in directing the self-assembly process and in the selective recognition of guest molecules.
Van der Waals Forces: These non-specific attractive forces, although individually weak, become significant when summed over the entire surface of the molecule. They play a crucial role in the close packing of molecules within the supramolecular structure.
The combination of these various non-covalent forces allows for the fine-tuning of the structure and properties of supramolecular assemblies based on this compound, opening up possibilities for the design of novel functional materials.
Advanced Applications of 4 Hydrazinophthalonitrile and Its Derivatives in Materials Science
Functional Materials Development
Derivatives of 4-Hydrazinophthalonitrile serve as versatile building blocks for a variety of functional materials, owing to the reactive nature of the hydrazine (B178648) and nitrile functional groups. These groups allow for the synthesis of complex macrocycles, polymers, and chemosensory molecules with tailored properties for applications in electronics, optics, and chemical sensing.
Optoelectronic Materials: Synthesis and Performance (e.g., Thin Films)
The structural motifs related to this compound are explored in the development of organic semiconductors for optoelectronic devices. While direct studies on this compound are limited, research on analogous compounds containing both hydrazono and nitrile functionalities, such as 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (PTPA), provides insight into their potential. nih.gov
PTPA has been synthesized and fabricated into thin films for optical and electrical analysis. The synthesis involves the reaction of a diazotized aniline solution with an ethanolic solution of (4-phenylthiazol-2-yl) acetonitrile. nih.gov Thin films of this material can be deposited onto substrates like quartz using techniques such as spin coating. nih.gov
Optical characterization of these films, through spectrophotometric measurements, allows for the determination of key optoelectronic parameters. Non-linear optical (NLO) properties, including the third-order non-linear susceptibility (χ⁽³⁾) and the nonlinear refractive index (n⁽²⁾), are crucial for applications in optical switching systems. nih.gov Electrical conductivity measurements that show an increase in conductivity with rising temperature confirm the material's identity as an organic semiconductor, making it a candidate for use in devices like organic light-emitting diodes (OLEDs). nih.gov
| Property | Value | Significance |
| Optical Band Gap (Eg) | Varies with film thickness | Determines the wavelength of light absorption and emission |
| Third-Order Non-Linear Susceptibility (χ⁽³⁾) | High value indicates strong NLO response | Potential for use in optical switching and data processing |
| Nonlinear Refractive Index (n⁽²⁾) | Significant value | Important for all-optical switching and other photonic devices |
| Electrical Conduction | Typical of an organic semiconductor | Suitable for applications in organic electronics like OLEDs |
Note: This data is based on the analogous compound PTPA to illustrate the potential of the hydrazono-nitrile functional arrangement. nih.gov
Luminescent Materials and Fluorophores
The hydrazine functional group in this compound can be readily converted into a hydrazone moiety, a well-established component in the design of luminescent materials and fluorophores. researchgate.netmagtech.com.cn Hydrazone derivatives are often employed in fluorescent chemosensors due to their ability to coordinate with metal ions, leading to significant changes in their photophysical properties. researchgate.net
A notable example is a hydroxypyrene-based hydrazone derivative designed as a selective "turn-on" fluorescent sensor for zinc ions (Zn²⁺). researchgate.net In the absence of the target ion, the fluorophore may exhibit low emission. Upon binding with Zn²⁺, a significant fluorescence enhancement is observed, which can be attributed to mechanisms like Internal Charge Transfer (ICT). researchgate.net This "turn-on" response is highly desirable for sensing applications as it provides a clear signal against a dark background, enhancing sensitivity. researchgate.net The design of such materials leverages the combination of a known fluorophore (like pyrene) with a receptor unit (the hydrazone) that provides a selective binding site. researchgate.net
The development of advanced luminescent materials is a burgeoning field, with applications ranging from bioimaging to optoelectronics. mdpi.commdpi.com The structural framework of this compound offers a platform for creating novel fluorophores by reacting the hydrazine group with various aldehydes and ketones to produce a library of hydrazone-based luminescent compounds.
Chemo- and Biosensor Design (excluding clinical applications)
Derivatives of this compound are valuable in the design of both fluorescent and electrochemical sensors for detecting specific chemical species.
Fluorescent Chemosensors: As discussed previously, hydrazone derivatives can act as highly selective and sensitive fluorescent sensors. A sensor based on a hydroxypyrene-hydrazone platform demonstrates high selectivity for Zn²⁺ ions. Upon addition of Zn²⁺, the sensor exhibits a new UV-vis absorption peak and a significant "turn-on" fluorescence enhancement at a long wavelength (588 nm). researchgate.net This response is triggered by the coordination of the metal ion within a binding pocket created by the hydrazone and adjacent phenol groups. researchgate.net
Electrochemical Sensors: Phthalocyanines, which are macrocyclic compounds synthesized from phthalonitrile (B49051) precursors, are widely used in electrochemical sensing. A sensor fabricated by electropolymerizing cobalt tetraamino-phthalocyanine (a related derivative) onto reduced graphene oxide (RGO) shows excellent electrocatalytic ability to oxidize hydrazine. rsc.org This composite material (RGO-pTACoPc) benefits from the high surface area and conductivity of RGO and the rich redox chemistry of the phthalocyanine (B1677752) polymer. The sensor exhibits high sensitivity and a low detection limit for hydrazine, making it suitable for environmental monitoring. rsc.org
| Sensor Type | Target Analyte | Principle | Key Performance Metric |
| Fluorescent Chemosensor | Zn²⁺ | "Turn-on" fluorescence enhancement | High selectivity and significant emission increase |
| Electrochemical Sensor | Hydrazine | Electrocatalytic oxidation | Detection limit: 10 nM; Sensitivity: 1.62 nA nM⁻¹ cm⁻² |
Data sourced from studies on a hydroxypyrene-hydrazone derivative researchgate.net and a cobalt tetraamino-phthalocyanine polymer. rsc.org
Polymeric Materials and Macromolecular Architectures
The dinitrile functionality of this compound makes it a key monomer for the synthesis of high-performance polymers, particularly phthalonitrile-based resins. These polymers are known for their exceptional thermal and oxidative stability, making them suitable for high-temperature applications in aerospace and electronics.
The synthesis of phthalonitrile polymers can be achieved from precursors like 4-nitrophthalonitrile (B195368), which undergoes a nucleophilic displacement reaction with a bisphenol to form a phthalonitrile monomer. rsc.org A similar strategy could be employed with a protected form of this compound. These monomers are then subjected to a curing process, often with a curing agent like an aromatic diamine, to produce a highly cross-linked, robust thermosetting polymer. rsc.org
The resulting polymers exhibit excellent thermal properties, including high glass-transition temperatures (Tg) and thermal decomposition temperatures. Dynamic mechanical analysis reveals high storage moduli, indicating their mechanical stiffness and integrity at elevated temperatures. rsc.org The ability to create complex macromolecular architectures allows for the fine-tuning of material properties to meet specific performance requirements. nist.govqut.edu.au
| Monomer Precursor | Glass-Transition Temp. (Tg) | 5% Weight Loss Temp. (TGA, in N₂) | 5% Weight Loss Temp. (TGA, in Air) |
| o-BDB Polymer | >450 °C | 521 °C | 518 °C |
| m-BDB Polymer | >450 °C | 513 °C | 510 °C |
| p-BDB Polymer | >450 °C | 508 °C | 503 °C |
Exploration in Nanotechnology and Nanomaterial Fabrication
Derivatives of this compound are being integrated into the field of nanotechnology to create advanced functional nanomaterials. The unique electronic and structural properties of phthalocyanines, for instance, make them ideal for modifying and enhancing the performance of nanomaterials like graphene.
An electrochemical sensor was developed by creating a composite of reduced graphene oxide (RGO) and an electropolymerized film of cobalt tetraamino-phthalocyanine (pTACoPc). rsc.org In this architecture, the RGO serves as a conductive scaffold with a large surface area, while the phthalocyanine polymer provides the catalytic sites for the electrochemical reaction. This synergistic combination of a nanomaterial with a phthalocyanine derivative results in a sensor with enhanced sensitivity and a lower detection limit compared to the individual components. rsc.org
Furthermore, polymeric derivatives can be designed to self-assemble into well-defined nanostructures. For example, amphiphilic homopolymers such as poly(4-hydroxystyrene) can form vesicles and hollow micelles in solution. rsc.org These self-assembled nanostructures can serve as templates or nanoreactors for the fabrication of other nanomaterials, such as gold nanoparticles. rsc.org This suggests that polymers derived from functionalized phthalonitriles could be designed to self-assemble into novel architectures for applications in nano-templating and controlled release systems.
Catalytic Applications of this compound-Derived Complexes
Metal complexes derived from this compound, particularly metallophthalocyanines, are recognized for their significant catalytic activity in a range of chemical reactions. nih.gov The central metal ion and the macrocyclic ligand structure of phthalocyanines enable them to act as efficient catalysts in redox reactions.
Iron phthalocyanine (FePc), supported on carbon, has been demonstrated as an effective catalyst for the electro-oxidation of hydrazine and its derivative N,N-diaminourea. researchgate.net This catalytic system is noteworthy because it can facilitate the oxidation of these fuels at a low potential, which is advantageous for applications in anion-exchange membrane fuel cells. The activity of the catalyst is dependent on the central metal, with FePc showing higher oxidation currents than the cobalt analogue. researchgate.net
Beyond fuel cell applications, substituted metal phthalocyanines are also being explored as catalysts for the electrochemical reduction of carbon dioxide (CO₂). rsc.org By incorporating metal-oxide nanoclusters, it is possible to form electrochemically substituted metal phthalocyanines that exhibit high activity, selectivity, and stability for CO₂ reduction. rsc.org The broad catalytic potential of hydrazone-metal complexes in various organic transformations is also well-documented, further highlighting the versatility of derivatives obtainable from this compound. researchgate.netsemanticscholar.org
Computational and Theoretical Studies on 4 Hydrazinophthalonitrile
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties and energetic profile of a molecule. For 4-Hydrazinophthalonitrile, such studies would typically involve:
Geometric Optimization: Determining the most stable three-dimensional conformation of the molecule by finding the minimum energy structure.
Electronic Properties: Calculation of key electronic descriptors. A hypothetical data table for such properties is presented below to illustrate the expected outputs of such a study.
Energetics: Calculation of thermodynamic properties such as the heat of formation and Gibbs free energy, which are crucial for assessing the molecule's stability and potential for participation in chemical reactions. nrel.gov
Interactive Data Table: Hypothetical Electronic Properties of this compound
| Property | Hypothetical Value | Description |
| Highest Occupied Molecular Orbital (HOMO) Energy | -6.5 eV | Represents the energy of the outermost electron orbital; related to the molecule's electron-donating ability. |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -1.2 eV | Represents the energy of the lowest energy electron-accepting orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | The energy difference between HOMO and LUMO; an indicator of chemical reactivity and electronic stability. |
| Dipole Moment | 3.8 D | A measure of the overall polarity of the molecule arising from the distribution of electron density. |
| Mulliken Atomic Charges | Varies per atom | Provides an estimation of the partial charge on each atom within the molecule. |
Note: The values in this table are illustrative and not based on actual published research for this compound.
Molecular Dynamics Simulations of Reactivity and Self-Assembly
Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, offering insights into their dynamic processes.
For this compound, MD simulations could be used to investigate:
Reactivity: By simulating the molecule's interaction with other chemical species, MD can provide insights into how it might behave in a reaction environment. This can include studying its conformational changes upon approaching a reactant or its role in a reaction mechanism. nih.gov
Self-Assembly: MD simulations are particularly useful for understanding how molecules interact with each other to form larger, ordered structures. Simulations could predict whether this compound molecules tend to aggregate in solution and what types of intermolecular forces (e.g., hydrogen bonding, π-π stacking) govern this self-assembly process. rsc.org The study of self-assembly is crucial for applications in materials science.
Prediction of Reaction Pathways and Mechanistic Insights
Computational tools can be used to predict the most likely pathways a reaction will follow and to elucidate the step-by-step mechanism. For this compound, this could involve:
Transition State Searching: Identifying the high-energy transition state structures that connect reactants to products. The energy of these transition states is used to calculate the activation energy of a reaction, which determines its rate.
Reaction Coordinate Analysis: Mapping out the energy profile of a reaction as it proceeds from reactants to products. This provides a detailed understanding of the mechanism, including the identification of any intermediates. Such studies are invaluable for optimizing reaction conditions and designing more efficient synthetic routes. rsc.orgresearchgate.net
Design Principles and Structure-Property Relationship Elucidation via Computational Modeling
Computational modeling plays a crucial role in rational drug design and materials science by establishing relationships between a molecule's structure and its properties (e.g., biological activity, material characteristics).
For this compound, this would entail:
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR): These methods involve building mathematical models that correlate structural or physicochemical descriptors of a series of related compounds with their observed biological activity or physical properties. chemrxiv.org For example, a QSAR study could be performed on a series of this compound derivatives to identify which structural features are important for a specific therapeutic effect.
In Silico Design: Based on the insights gained from QSAR/QSPR models and mechanistic studies, new derivatives of this compound could be designed with enhanced properties. Computational tools would then be used to predict the properties of these new molecules before they are synthesized, saving time and resources.
Future Research Directions and Challenges for 4 Hydrazinophthalonitrile
Emerging Trends in 4-Hydrazinophthalonitrile Chemistry
The chemistry of this compound is witnessing a surge of interest, with research efforts branching into several promising directions. A significant emerging trend is its utilization as a versatile precursor for the synthesis of a wide array of heterocyclic compounds. The reactivity of the hydrazino group allows for its transformation into various functional moieties, leading to the creation of novel molecular scaffolds with potential applications in medicinal chemistry and materials science.
Moreover, the development of this compound-based derivatives for sensor technology is a rapidly growing area of research. The ability of the hydrazone derivatives to act as chemosensors for the detection of various metal ions and anions is being extensively explored. These sensors often exhibit high sensitivity and selectivity, making them valuable tools for environmental monitoring and biological analysis. The dicyano groups on the phthalonitrile (B49051) ring can also participate in the formation of extended conjugated systems, which are crucial for the development of fluorescent and colorimetric sensors.
Another key trend is the investigation of this compound and its derivatives as building blocks for the synthesis of advanced materials. Researchers are exploring their incorporation into metal-organic frameworks (MOFs) and polymers to impart specific functionalities. The nitrogen-rich nature of this compound makes it an attractive ligand for the construction of MOFs with potential applications in gas storage, catalysis, and separation technologies.
| Research Trend | Focus Area | Potential Applications |
| Heterocyclic Synthesis | Development of novel reaction pathways to synthesize complex heterocyclic systems. | Medicinal chemistry, agrochemicals, functional dyes. |
| Sensor Technology | Design and synthesis of chemosensors for the detection of ions and small molecules. | Environmental monitoring, medical diagnostics, industrial process control. |
| Advanced Materials | Incorporation into polymers and metal-organic frameworks (MOFs). | Gas storage and separation, catalysis, optoelectronics. |
Challenges in Scalable and Sustainable Synthesis
Despite the growing interest in this compound, its widespread application is currently hampered by challenges associated with its synthesis. The development of scalable and sustainable synthetic routes remains a primary obstacle for researchers. Traditional multi-step synthetic procedures often involve harsh reaction conditions, the use of hazardous reagents, and the generation of significant amounts of waste, which are not amenable to large-scale industrial production.
A major challenge lies in achieving high yields and purity in a cost-effective manner. The synthesis of substituted phthalonitriles, in general, can be complex, and the introduction of the hydrazino group adds another layer of difficulty. umich.edu The purification of the final product often requires tedious chromatographic techniques, which are not ideal for industrial-scale operations. nih.gov
To address these challenges, the principles of green chemistry are being increasingly applied to the synthesis of this compound. nih.govresearchgate.netmdpi.com This includes the use of greener solvents, the development of catalytic methods to replace stoichiometric reagents, and the design of one-pot or continuous flow processes to improve efficiency and reduce waste. nih.govrsc.org The exploration of alternative starting materials and synthetic pathways that are more atom-economical is also a key area of focus. For instance, the use of mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, is being investigated as a sustainable alternative to traditional solution-phase synthesis. nih.gov
| Synthetic Challenge | Description | Potential Green Chemistry Solutions |
| Scalability | Difficulty in transitioning from laboratory-scale synthesis to large-scale industrial production. | Development of continuous flow reactors, process intensification. nih.govrsc.org |
| Sustainability | Use of hazardous reagents and solvents, generation of significant waste. | Application of green solvents, catalytic methods, and waste minimization strategies. nih.govresearchgate.netmdpi.com |
| Cost-Effectiveness | High cost of starting materials, reagents, and purification processes. | Exploration of cheaper and more abundant starting materials, development of more efficient synthetic routes. |
| Purity and Yield | Difficulty in achieving high purity and yield, requiring extensive purification steps. | Optimization of reaction conditions, development of selective catalysts. nih.gov |
Opportunities in Novel Functional Material Design
The unique chemical structure of this compound presents a wealth of opportunities for the design of novel functional materials with tailored properties. Its bifunctional nature, with both the dicyano and hydrazino groups available for chemical modification, makes it a versatile building block for a wide range of materials.
One of the most promising applications of this compound is as a precursor for the synthesis of phthalocyanines. nih.gov Phthalocyanines are a class of macrocyclic compounds with exceptional thermal and chemical stability, as well as interesting photophysical and electronic properties. The introduction of a hydrazino group onto the phthalocyanine (B1677752) periphery can significantly modify its properties and open up new applications in areas such as catalysis, sensing, and photodynamic therapy.
Furthermore, this compound can be utilized in the construction of high-performance polymers. mdpi.comnih.gov The dicyano groups can undergo polymerization reactions to form linear or cross-linked polymers with high thermal stability and mechanical strength. The hydrazino group can be used to introduce specific functionalities into the polymer backbone or as a site for post-polymerization modification. This allows for the creation of polymers with tailored properties for applications in membranes, coatings, and advanced composites.
The design of stimuli-responsive or "smart" materials is another exciting avenue for this compound. nih.govnih.govrsc.orgmdpi.com The hydrazone linkage, which can be readily formed from the hydrazino group, is often sensitive to changes in pH, light, or temperature. By incorporating this compound into polymers or hydrogels, it is possible to create materials that can undergo reversible changes in their structure and properties in response to external stimuli. nih.govnih.govmdpi.com Such materials have potential applications in drug delivery, tissue engineering, and soft robotics. Additionally, the inherent asymmetry and polarizability of certain this compound derivatives make them candidates for investigation in the field of nonlinear optical (NLO) materials, which are crucial for applications in photonics and optical communications. researchgate.netrsc.orgresearcher.lifersc.org
| Material Type | Design Strategy | Potential Applications |
| Phthalocyanines | Cyclotetramerization of this compound or its derivatives. | Catalysts, chemical sensors, photosensitizers. nih.gov |
| High-Performance Polymers | Polymerization of the dicyano groups or incorporation into polymer backbones. | Thermally stable plastics, membranes for separation, advanced composites. mdpi.comnih.gov |
| Stimuli-Responsive Materials | Formation of stimuli-responsive hydrazone linkages. | Controlled drug delivery systems, smart hydrogels, actuators. nih.govnih.govrsc.orgmdpi.commdpi.com |
| Nonlinear Optical (NLO) Materials | Synthesis of derivatives with large hyperpolarizabilities. | Optical switching, frequency conversion, telecommunications. researchgate.netrsc.orgresearcher.lifersc.org |
Interdisciplinary Research Prospects and Innovations
The future of this compound research lies in fostering collaborations between chemists, biologists, materials scientists, and engineers. The diverse potential applications of this compound necessitate an interdisciplinary approach to fully realize its capabilities.
In the realm of medicinal chemistry, the hydrazone moiety is a well-established pharmacophore with a wide range of biological activities. researchgate.net This opens up opportunities for designing and synthesizing novel this compound derivatives as potential therapeutic agents. Interdisciplinary research involving computational modeling, chemical synthesis, and biological evaluation will be crucial for the rational design of drug candidates. researchgate.netnih.govmdpi.com Furthermore, the development of targeted drug delivery systems using this compound-based nanoparticles or polymers is a promising area of research that requires expertise in both chemistry and pharmacology. nih.govjopir.inamericanpharmaceuticalreview.comjns.edu.afjopir.in
The unique fluorescence properties of certain this compound derivatives make them attractive candidates for bio-imaging applications. mdpi.comfrontiersin.orgresearchgate.netmdpi.com The development of fluorescent probes for the detection of specific biomolecules or for monitoring cellular processes requires a deep understanding of both the chemical synthesis of the probes and their interactions with biological systems. Collaborations between synthetic chemists and cell biologists will be essential for the successful development of these bio-imaging tools.
Computational chemistry will play an increasingly important role in guiding the design and development of new materials and molecules based on this compound. researchgate.netnih.govmdpi.com Theoretical studies can provide valuable insights into the structure-property relationships of these compounds, helping to predict their reactivity, spectroscopic properties, and potential biological activity. This can significantly accelerate the discovery and optimization of new materials and drugs, reducing the need for extensive experimental work.
| Interdisciplinary Field | Research Focus | Key Innovations |
| Medicinal Chemistry | Design and synthesis of novel therapeutic agents and targeted drug delivery systems. | Development of new anticancer, antimicrobial, or antiviral drugs; smart drug carriers. nih.govjopir.inamericanpharmaceuticalreview.comjns.edu.afjopir.in |
| Bio-imaging | Development of fluorescent probes for the visualization of biological processes. | High-resolution imaging of cells and tissues, diagnostic tools for diseases. mdpi.comfrontiersin.orgresearchgate.netmdpi.com |
| Computational Chemistry | Theoretical modeling of molecular properties and reaction mechanisms. | Rational design of new materials and drugs, prediction of biological activity. researchgate.netnih.govmdpi.com |
Q & A
Q. What are the optimal synthetic routes for 4-Hydrazinophthalonitrile, and what key reaction parameters must be controlled?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) using hydrazine derivatives. For example, 4-nitrophthalonitrile can be reduced to 4-aminophthalonitrile, followed by diazotization and hydrazine substitution. Critical parameters include:
- Temperature control : Diazotization requires 0°C to prevent side reactions (e.g., decomposition of intermediates) .
- Reagent stoichiometry : Excess hydrazine ensures complete substitution of nitro or amino groups .
- Catalyst selection : Pd/C or SnCl₂ may be used for reduction steps, with solvent choice (e.g., ethanol, DMF) influencing yield .
- Reference : outlines a multi-step protocol using NaNO₂/HCl and SnCl₂, yielding hydrazine-functionalized phthalonitriles.
Q. How can spectroscopic methods confirm the structure of this compound?
- Methodological Answer :
- IR spectroscopy : Look for characteristic nitrile (C≡N) stretches near 2230 cm⁻¹ and N-H (hydrazine) bands at 3300–3400 cm⁻¹ .
- ¹H/¹³C NMR : Hydrazine protons appear as broad singlets (δ 4.5–5.5 ppm), while aromatic protons show splitting patterns consistent with substitution .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns matching theoretical values.
- Reference : validates structures using IR and NMR.
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of toxic vapors (e.g., HCN from decomposition) .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to minimize oxidation or moisture sensitivity .
- Reference : Safety protocols from analogous nitriles in and .
Advanced Research Questions
Q. How can this compound be functionalized to synthesize novel heterocyclic systems?
- Methodological Answer : The hydrazine moiety enables cyclocondensation with 1,3-dicarbonyl compounds (e.g., 2,4-pentanedione or ethyl acetoacetate) to form pyrazole or pyrazolone derivatives. Key steps include:
- Reflux conditions : Ethanol as solvent under reflux ensures complete cyclization .
- Post-functionalization : Introduce N-heterocycles (e.g., pyrazoles) for applications in coordination chemistry or catalysis .
- Reference : and describe reactions yielding N-heterocyclic phthalonitriles.
Q. What strategies address contradictions in synthetic yields or purity during scale-up?
- Methodological Answer :
- Parameter optimization : Adjust reaction time, solvent polarity (e.g., DMF vs. ethanol), and catalyst loading to mitigate side products .
- Purification techniques : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (acetonitrile) to isolate high-purity products .
- Analytical validation : Compare HPLC or GC-MS data across batches to identify impurities (e.g., unreacted nitriles) .
- Reference : highlights modified protocols for analogous nitriles.
Q. What advanced characterization techniques elucidate the electronic properties of this compound derivatives?
- Methodological Answer :
- UV-Vis spectroscopy : Analyze π→π* transitions in phthalocyanine complexes derived from this compound .
- Cyclic voltammetry : Determine redox potentials to assess suitability for optoelectronic materials .
- X-ray crystallography : Resolve crystal packing and intermolecular interactions influencing stability .
- Reference : discusses spectroscopic validation of synthesized derivatives.
Data Analysis and Contradiction Resolution
Q. How should researchers analyze conflicting data on reaction yields or byproduct formation?
- Methodological Answer :
- Comparative studies : Replicate reactions under varying conditions (e.g., temperature, solvent) to identify reproducibility issues .
- Hypothesis testing : If SnCl₂ reduction yields lower purity than Pd/C, test alternative catalysts (e.g., Fe/HCl) .
- Statistical tools : Apply ANOVA to evaluate significance of parameter changes (e.g., pH during diazotization) .
- Reference : and provide case studies for method adjustments.
Methodological Best Practices
Q. What protocols ensure reliable synthesis of this compound derivatives for materials science?
- Methodological Answer :
- Stepwise functionalization : Prioritize hydrazine substitution before introducing bulky groups to avoid steric hindrance .
- Inert atmosphere : Use Schlenk lines for air-sensitive intermediates (e.g., metal phthalocyanines) .
- Reference : details synthesis of N-heterocyclic derivatives for coordination complexes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
